molecular formula C9H9FO B8131490 1-Cyclopropoxy-4-fluorobenzene

1-Cyclopropoxy-4-fluorobenzene

Cat. No. B8131490
M. Wt: 152.16 g/mol
InChI Key: DZUOTZAJVIJJOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropoxy-4-fluorobenzene is a useful research compound. Its molecular formula is C9H9FO and its molecular weight is 152.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclopropoxy-4-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropoxy-4-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • It's used for analyzing the ^1H, ^19F, and ^13C NMR spectra of fluorobenzene (Page, 1967).

  • This compound is involved in electrochemical fluorination of di- and tri-fluorobenzenes (Momota, Kato, Morita, & Matsuda, 1994).

  • It aids in studying the electronic spectra of fluorobenzene and its interactions with solvents (Dimopoulou‐Rademann et al., 1984).

  • The compound is significant in studying the electrochemical fluorination of aromatic compounds (Momota, Mukai, Kato, & Morita, 1998).

  • It is used to evaluate the weak acceptor capabilities of the C-F group in fluorobenzenes (Thalladi et al., 1998).

  • 1-Cyclopropoxy-4-fluorobenzene catalyzes carboamination reactions for preparing α,β-unsaturated imines and triaryl-substituted quinolines (Basuli, Aneetha, Huffman, & Mindiola, 2005).

  • The compound is a catalyst in synthesizing polysubstituted benzophenones from fluorobenzenes and benzaldehydes (Suzuki et al., 2008).

  • It is used in the synthesis of neuroleptic drugs for metabolic studies (Nakatsuka, Kawahara, Kamada, & Yoshitake, 1978).

  • The synthesis of 1-Cyclopropoxy-4-fluorobenzene helps in understanding the CFHO hydrogen bond in fluorobenzene-phenol complexes (Takemura, Kotoku, Yasutake, & Shinmyozu, 2004).

  • It's valuable in organometallic chemistry and transition-metal-based catalysis as a solvent (Pike, Crimmin, & Chaplin, 2017).

  • In a rat heart model, 1-Cyclopropoxy-4-fluorobenzene significantly increased perfusion pressure and coronary resistance (Figueroa‐Valverde et al., 2018).

  • Its derivatives act as potential phosphodiesterase (PDE) inhibitors with applications in heart therapy (Baker, Byrne, Economides, & Javed, 1995).

  • 1-Fluoro-2,4-dinitrobenzene, a related compound, has fungicidal properties and is useful for protein analysis (Burchfield, 1958).

  • The compound is involved in hydrodefluorination and hydrogenation of fluorobenzene under mild aqueous conditions, forming stable end products (Baumgartner & McNeill, 2012).

  • Its crystal structure reveals the role of weak intermolecular interactions in the packing of non-polar compounds (Thakur et al., 2010).

  • It's involved in the biotransformation of monofluorophenols in a microbial species (Finkelstein et al., 2000).

  • 1-Cyclopropoxy-4-fluorobenzene facilitates the simplification of the preparation of aromatic compounds containing cyclopropoxy (Jin, Gao, Zhou, & Qian, 2019).

  • The photophysics of 1,4-diethynyl-2-fluorobenzene, a related compound, is studied in solutions and crystals (Levitus et al., 2001).

  • Solvent effects on its NMR spectra reveal dependencies on solvent polarity (Suntioinen & Laatikainen, 1992).

properties

IUPAC Name

1-cyclopropyloxy-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUOTZAJVIJJOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropoxy-4-fluorobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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